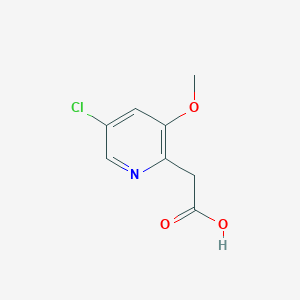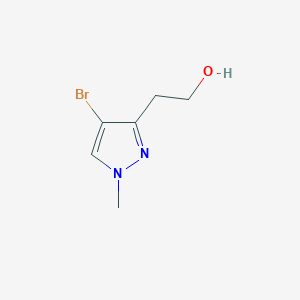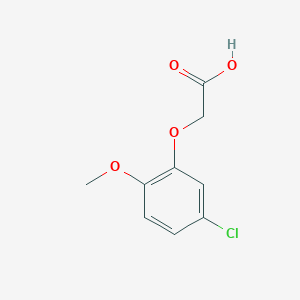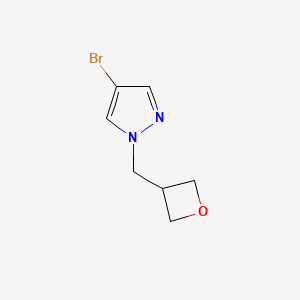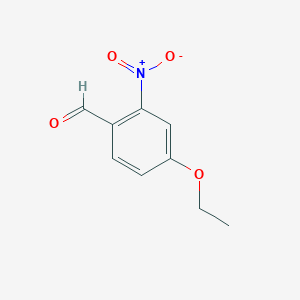
4-Ethoxy-2-nitrobenzaldehyde
描述
4-Ethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and to prevent over-nitration. The reaction is as follows:
C9H9NO3+HNO3→C9H9NO4+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
化学反应分析
Types of Reactions: 4-Ethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Reduction: 4-Ethoxy-2-aminobenzaldehyde.
Oxidation: 4-Ethoxy-2-nitrobenzoic acid.
Substitution: Products vary based on the nucleophile used.
科学研究应用
4-Ethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 4-Ethoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by reducing agents, leading to the formation of an amino group. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives based on the reactants involved.
相似化合物的比较
4-Methoxy-2-nitrobenzaldehyde: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Nitrobenzaldehyde: Lacks the ethoxy group, making it less bulky and potentially less reactive in certain substitution reactions.
4-Ethoxybenzaldehyde: Lacks the nitro group, which significantly alters its reactivity and applications.
Uniqueness: 4-Ethoxy-2-nitrobenzaldehyde is unique due to the presence of both the ethoxy and nitro groups, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.
属性
IUPAC Name |
4-ethoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSNFZKBCRTUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

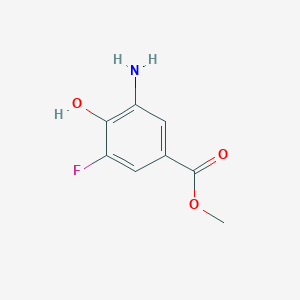
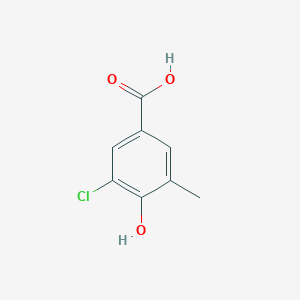
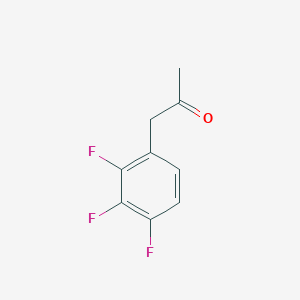
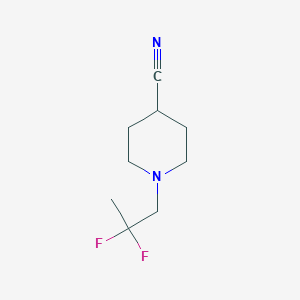
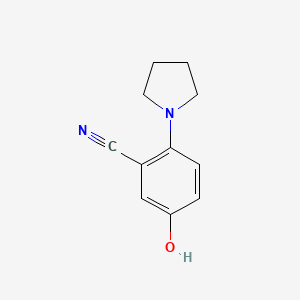
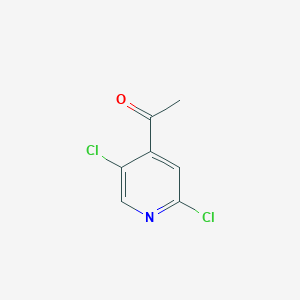
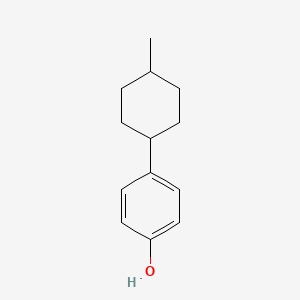
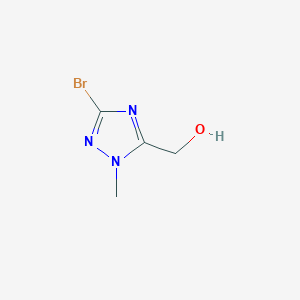
![Methyl 3-aminobenzo[d]isoxazole-5-carboxylate](/img/structure/B7961234.png)
![7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole](/img/structure/B7961237.png)
